molecular formula C12H17BrN2O B7845087 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide

Cat. No.: B7845087
M. Wt: 285.18 g/mol
InChI Key: MCANIACXGMWAIO-UHFFFAOYSA-N
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Description

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide is a chemical compound with a molecular formula of C11H15BrN2O It is characterized by the presence of an amino group, a bromobenzyl group, and an isopropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide typically involves the reaction of 4-bromo-benzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the intermediate: 4-bromo-benzylamine is reacted with acetic anhydride to form an intermediate.

    Amidation: The intermediate is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: Used as a tool compound to study biochemical pathways and molecular interactions.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the amino and isopropyl groups can interact with other functional groups within the target site. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-bromo-benzyl)-acetamide
  • 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide
  • 2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide

Uniqueness

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-amino-N-[(4-bromophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCANIACXGMWAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Br)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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